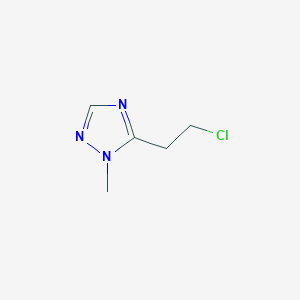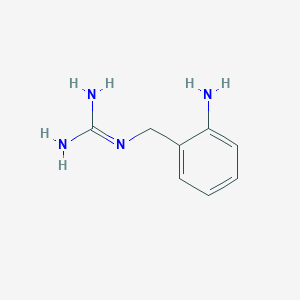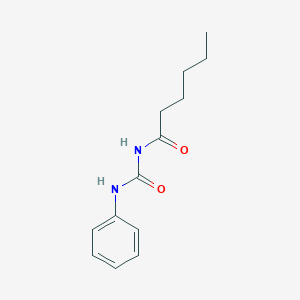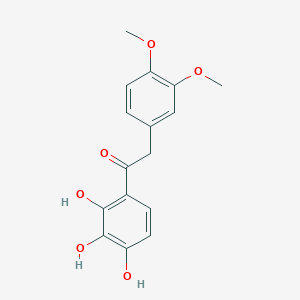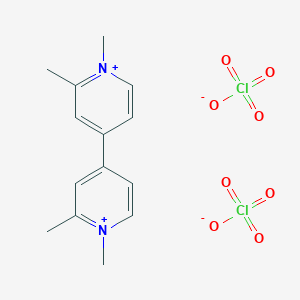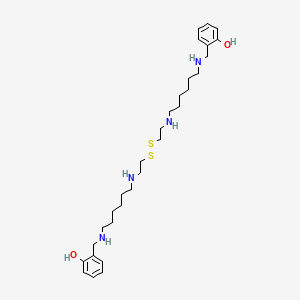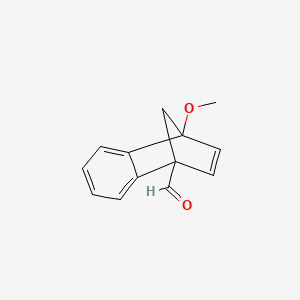
Trifluoromethyl 3,3,3-trifluoropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoromethyl 3,3,3-trifluoropropanoate is an organofluorine compound with the molecular formula C4H2F6O2. It is characterized by the presence of both trifluoromethyl and ester functional groups, making it a valuable building block in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Trifluoromethyl 3,3,3-trifluoropropanoate can be synthesized through several methods. One common approach involves the esterification of 3,3,3-trifluoropropionic acid with trifluoromethanol under acidic conditions . Another method includes the reaction of 3,3,3-trifluoropropionic acid with trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Trifluoromethyl 3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form trifluoromethyl 3,3,3-trifluoropropanoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Trifluoromethyl 3,3,3-trifluoropropanoic acid.
Reduction: Trifluoromethyl 3,3,3-trifluoropropanol.
Substitution: Various substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
Trifluoromethyl 3,3,3-trifluoropropanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of trifluoromethyl 3,3,3-trifluoropropanoate involves its interaction with molecular targets through its trifluoromethyl and ester groups. These interactions can modulate enzyme activity, alter protein conformation, and affect cellular signaling pathways . The compound’s high electronegativity and lipophilicity contribute to its ability to penetrate biological membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Trifluoromethyl 3,3,3-trifluoropropanoate is unique due to its combination of trifluoromethyl and ester functional groups, which impart distinct chemical properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a versatile reagent in various chemical transformations .
Propiedades
Número CAS |
93667-89-1 |
|---|---|
Fórmula molecular |
C4H2F6O2 |
Peso molecular |
196.05 g/mol |
Nombre IUPAC |
trifluoromethyl 3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C4H2F6O2/c5-3(6,7)1-2(11)12-4(8,9)10/h1H2 |
Clave InChI |
HRADOMFTXBAHOC-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)OC(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


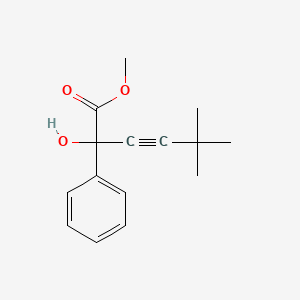
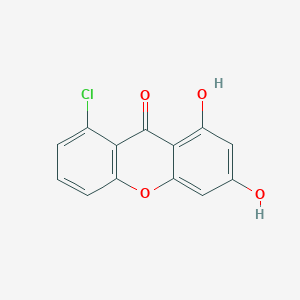
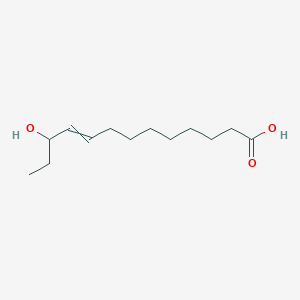

![1-Bromo-2-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14344067.png)
